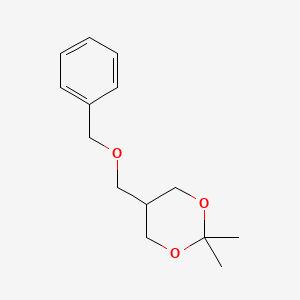

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane

Vue d'ensemble

Description

Benzyloxyacetaldehyde is a non-natural aldehyde . It undergoes enantioselective Mukaiyama aldol reaction with silylketene acetal nucleophiles in the presence of C 2-symmetric bis (oxazolinyl)pyridine Cu (II) complex (catalyst) .

Synthesis Analysis

Functionalized monomers based on kojic acid were synthesized by the reaction of 5-benzyloxy-2- (hydroxymethyl)-4 H -pyran-4-one and 5- (benzyloxy)-2- { [4- (hydroxymethyl)-1,2,3-triazol-1-yl]methyl}-4 H -pyran-4-one with acryloyl chloride in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of similar compounds was characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis

Oxetanes, as strained cyclic ethers, present a fascinating combination of stable motifs for medicinal chemistry and reactive intermediates for further synthesis . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were investigated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .Applications De Recherche Scientifique

Synthesis of (E)-2-((4R,5R)-5-((benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)but-2-ene-1,4-diol

This compound is synthesized by a one-step reduction of the appropriate 2-substituted butenolide . The product characterization is carried out by IR, 1H NMR, 13C NMR, MS, elemental analysis, and optical rotation . This compound represents a practical polyoxygenated chiral synthon in which each hydroxy group could be independently functionalized .

Synthesis of Methyl 5-(benzyloxy)-2 H-chromene-7-carboxylate

Methyl 5-(benzyloxy)-2 H-chromene-7-carboxylate is obtained as a side product from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester . After simultaneous deprotection of the hydroxyl group and double-bond reduction, the purified compounds are characterized by spectroscopic methods (FT-IR, 1H and 13C NMR, NOESY, and

Safety And Hazards

Orientations Futures

Future research could focus on the synthesis of new functional monomers and their subsequent polymerization or by converting functional groups on the polymer into the desired functional groups . The development of novel methods to access oxetane-containing compounds and significant advances in utilizing the reactivity of oxetanes in the synthesis of complex molecules are also promising directions .

Propriétés

IUPAC Name |

2,2-dimethyl-5-(phenylmethoxymethyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2)16-10-13(11-17-14)9-15-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIKXAGSKRRXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarboxylic acid](/img/structure/B1290717.png)